Product packaging for 5-(2,5-Dichlorophenyl)-2-furoic acid(Cat. No.:CAS No. 186830-98-8)

5-(2,5-Dichlorophenyl)-2-furoic acid

Cat. No.: B061777
CAS No.: 186830-98-8
M. Wt: 257.07 g/mol
InChI Key: ATAZLMGGQQLRBC-UHFFFAOYSA-N
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Description

Contextual Background of Furan (B31954) Carboxylic Acids in Medicinal Chemistry

The furan carboxylic acid moiety is a privileged scaffold in the realm of medicinal chemistry. The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a structural component in a variety of natural products and synthetic compounds with a broad spectrum of biological activities. The incorporation of a carboxylic acid group further enhances the potential for biological interactions, often allowing the molecule to mimic endogenous substances or to form strong interactions with the active sites of enzymes and receptors.

Compounds featuring the furan core have been reported to exhibit a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, antiviral, and antitumor activities. ontosight.ai This versatility has made furan derivatives a fertile ground for the development of novel therapeutic candidates. For instance, derivatives of 5-phenyl-furan-2-carboxylic acid have been identified as a novel class of potential antitubercular agents that target the iron acquisition pathway in mycobacteria. mdpi.com Furthermore, amides derived from 5-aryl-furan-2-carboxylic acids have been synthesized and evaluated as potent antagonists for the urotensin-II receptor, which is implicated in cardiovascular diseases. nih.gov

Significance and Research Rationale for 5-(2,5-Dichlorophenyl)-2-furoic Acid

The specific focus on this compound within the broader class of furan carboxylic acids is driven by a strategic approach to drug design known as structure-activity relationship (SAR) studies. The rationale for synthesizing and investigating this particular compound lies in understanding how specific substitutions on the 5-aryl ring influence biological activity. The introduction of chlorine atoms at the 2 and 5 positions of the phenyl ring significantly alters the electronic and lipophilic properties of the molecule compared to an unsubstituted phenyl ring or other substitution patterns.

Halogen atoms, particularly chlorine, are frequently incorporated into drug candidates to enhance metabolic stability, improve membrane permeability, and increase binding affinity to the target protein through halogen bonding or other hydrophobic interactions. The 2,5-dichloro substitution pattern provides a unique steric and electronic profile that can be crucial for specific molecular recognition by a biological target.

Concrete evidence for the research rationale behind this compound comes from bioactivity screening. Studies have shown that this compound exhibits inhibitory activity against Methionine aminopeptidase (B13392206) (MetAP) from Escherichia coli. bindingdb.org MetAP is a crucial enzyme for bacterial survival as it removes the N-terminal methionine from newly synthesized proteins, a vital step in protein maturation. Its inhibition is a validated strategy for the development of novel antibacterial agents.

Compound IdentifierDatabaseKnown Biological TargetOrganism
CHEMBL370437ChEMBLMethionine aminopeptidaseEscherichia coli
DB07758DrugBankNot specifiedNot specified

Overview of Current Research Trajectories

The documented inhibitory effect of this compound on E. coli MetAP places it on a clear research trajectory as a potential lead compound for the development of new antibacterial drugs. bindingdb.org Further research in this area would likely involve:

Lead Optimization: Synthesizing analogs with different substitution patterns on the phenyl ring to improve potency and selectivity for the bacterial enzyme over its human counterparts.

Mechanism of Action Studies: Elucidating the precise binding mode of the compound within the active site of MetAP, potentially through X-ray crystallography, to guide further design efforts.

Spectrum of Activity: Testing the compound against a broader panel of pathogenic bacteria to determine its spectrum of antimicrobial efficacy.

Beyond its established activity against MetAP, the structural similarity of this compound to other bioactive 5-aryl-2-furoic acids suggests potential for investigation in other therapeutic areas. Given that the closely related compound 5-(2,4-Dichlorophenyl)-2-furoic acid has been explored for anti-inflammatory and anticancer properties, it is plausible that the 2,5-dichloro isomer could also be evaluated in these contexts. ontosight.ai The exploration of its potential as an antitubercular agent, in line with other 5-phenyl-furan-2-carboxylic acid derivatives, also represents a viable research avenue. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H6Cl2O3 B061777 5-(2,5-Dichlorophenyl)-2-furoic acid CAS No. 186830-98-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2,5-dichlorophenyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2O3/c12-6-1-2-8(13)7(5-6)9-3-4-10(16-9)11(14)15/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATAZLMGGQQLRBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC=C(O2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352981
Record name 5-(2,5-DICHLOROPHENYL)-2-FUROIC ACID
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URL https://comptox.epa.gov/dashboard/DTXSID10352981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186830-98-8
Record name 5-(2,5-DICHLOROPHENYL)-2-FUROIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2,5-dichlorophenyl)furan-2-carboxylic acid
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Synthetic Methodologies and Chemical Modifications

Approaches to the Chemical Synthesis of 5-(2,5-Dichlorophenyl)-2-furoic Acid

The synthesis of this compound involves the creation of a carbon-carbon bond between the furan (B31954) ring at position 5 and the 2,5-dichlorophenyl group. Methodologies for achieving this arylation can be categorized into conventional and emerging strategies.

Historically, the arylation of furan derivatives has been accomplished through reactions such as the Meerwein arylation. This method utilizes a diazonium salt, generated from an aromatic amine, to introduce the aryl group onto the furan ring.

The process for this compound would begin with the diazotization of 2,5-dichloroaniline. The resulting diazonium salt is then reacted with a suitable 2-furoic acid precursor in the presence of a copper salt catalyst, typically cupric chloride (CuCl₂), to yield the desired product. osi.lv The reaction proceeds via a radical mechanism initiated by the copper catalyst. researchgate.net While effective, this method often requires stoichiometric amounts of the copper salt and can sometimes result in modest yields and side products.

Table 1: Representative Conditions for a Conventional Meerwein Arylation

Parameter Condition Purpose
Aryl Precursor 2,5-Dichloroaniline Source of the dichlorophenyl group
Furan Precursor 2-Furoic Acid Furan moiety source
Reagents Sodium nitrite, Hydrochloric acid To form the diazonium salt
Catalyst Copper(II) chloride (CuCl₂) To facilitate the radical arylation
Solvent Acetone/Water Reaction medium

| Temperature | 0-5 °C (diazotization), 25-40 °C (arylation) | Control reaction rate and stability |

Modern synthetic chemistry has increasingly favored palladium-catalyzed cross-coupling reactions for their high efficiency, selectivity, and functional group tolerance. The Suzuki-Miyaura coupling is a prominent example of such a strategy and represents a more contemporary approach to synthesizing this compound. diva-portal.org

This reaction involves the coupling of an organoboron compound with an organohalide. For the target molecule, two main pathways are feasible:

Reacting 2,5-dichlorophenylboronic acid with a 5-halo-2-furoic acid derivative (e.g., methyl 5-bromo-2-furoate).

Reacting a 2-furoic acid derivative bearing a boronic acid or ester at the 5-position with 1-bromo-2,5-dichlorobenzene or 1-iodo-2,5-dichlorobenzene.

The reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or a stable complex such as Pd(dppf)Cl₂. mdpi.com A base (e.g., K₂CO₃, Na₃PO₄) is essential for the transmetalation step of the catalytic cycle. nih.gov This methodology generally provides higher yields and greater substrate scope compared to conventional methods. tcichemicals.comuwindsor.ca

Derivatization Strategies for Structural Modification of this compound

The structure of this compound offers several sites for chemical modification, primarily at the carboxylic acid group and on the two aromatic rings.

The carboxylic acid functional group is the most common site for derivatization, readily forming esters and amides which are important in various fields, including materials science and medicinal chemistry.

Esterification: Esters can be synthesized through Fischer esterification, where the carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). A more contemporary and milder approach involves using solid acid catalysts, such as tungstophosphoric acid supported on zirconia, which offers environmental benefits and easier product purification. conicet.gov.ar

Amidation: Amide synthesis typically requires activation of the carboxylic acid. A common method involves converting the acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine. Alternatively, peptide coupling reagents such as O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU) can be used to directly form the amide bond under mild conditions, avoiding the need for the harsh reagents used to make acyl chlorides. researchgate.net The synthesis of poly(ester amide)s from furan-based monomers highlights the utility of these derivatives in polymer chemistry. nih.gov

Table 2: Common Derivatization Reactions of the Carboxylic Acid Group

Derivative Reagents Reaction Type
Methyl Ester Methanol, Sulfuric Acid Fischer Esterification
n-Butyl Ester n-Butanol, ZrTPA Catalyst Heterogeneous Catalysis
Benzyl Amide 1. SOCl₂ 2. Benzylamine Acyl Chloride Formation & Aminolysis

| Piperidine Amide | Piperidine, TBTU, DIPEA | Peptide Coupling |

Modifying the aromatic rings is more challenging but allows for significant structural diversification. The electron-rich furan ring and the dichlorophenyl ring are subject to different types of reactions.

Furan Moiety: The furan ring can undergo electrophilic aromatic substitution, although the presence of the carboxylic acid (an electron-withdrawing group) at position 2 deactivates the ring, directing substitution to the 4-position. Reactions such as nitration or halogenation could potentially be achieved under controlled conditions.

Dichlorophenyl Moiety: The dichlorophenyl ring is deactivated towards electrophilic substitution due to the presence of two chlorine atoms. However, nucleophilic aromatic substitution (SNAr) could be possible if a strongly electron-withdrawing group were also present on the ring, though this is not the case in the parent molecule. More advanced C-H activation or functionalization methodologies could provide routes to further substitution on this ring, for instance, through transition-metal-catalyzed direct arylation. mdpi.com

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing the synthesis of this compound focuses on maximizing yield and purity while minimizing costs and environmental impact. For an emerging strategy like the Suzuki-Miyaura coupling, several parameters can be systematically varied.

Catalyst System: The choice of palladium source and ligand is critical. While Pd(PPh₃)₄ is a classic catalyst, modern ligands like Buchwald or Herrmann-type phosphines can significantly improve reaction efficiency, especially for challenging substrates. The catalyst loading is also a key variable, with lower loadings being economically and environmentally preferable.

Base and Solvent: The strength and solubility of the base affect the reaction rate and yield. A systematic screening of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, toluene, DMF, water) is a common optimization strategy. nih.gov The use of water as a solvent aligns with green chemistry principles. tcichemicals.com

Temperature and Reaction Time: These parameters are interdependent. Higher temperatures can increase reaction rates but may also lead to decomposition and side-product formation. Monitoring the reaction progress by techniques like HPLC or GC-MS allows for the determination of the optimal time to achieve maximum conversion without significant degradation.

Reactant Stoichiometry: Varying the ratio of the boronic acid derivative to the aryl halide can also impact the yield. A slight excess of the boronic acid component is often used to ensure complete consumption of the more expensive halide partner.

| Temperature | 60 °C, 80 °C, 100 °C | Balance between reaction rate and product stability |

By carefully optimizing these conditions, the synthesis can be made more efficient, scalable, and economically viable.

Purification and Isolation Techniques for this compound and Its Analogues

The purification of this compound and its analogs often follows their synthesis and involves the removal of unreacted starting materials, catalysts, and byproducts. The choice of technique is dictated by the impurity profile and the scale of the purification.

Crystallization: Recrystallization is a primary and highly effective method for purifying solid furoic acid derivatives. The selection of an appropriate solvent system is paramount and is based on the principle of high solubility of the compound at elevated temperatures and low solubility at cooler temperatures. For analogues like 2-furoic acid, recrystallization from hot water or carbon tetrachloride has proven effective. orgsyn.org In some instances, the use of a decolorizing agent, such as Norite (activated carbon), is employed during the recrystallization process to remove colored impurities. orgsyn.org The crude acid is dissolved in a suitable solvent at an elevated temperature, treated with the decolorizing agent, and then filtered to remove the carbon and any adsorbed impurities. Upon cooling, the purified acid crystallizes out of the solution.

For the closely related 2,5-furandicarboxylic acid (FDCA), a range of solvents has been explored for crystallization to enhance purity. A patent on the purification of crude FDCA outlines the use of solvents such as water, methanol, dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP). The process generally involves heating the crude FDCA in the chosen solvent, followed by controlled cooling to induce crystallization, filtration, washing, and drying. This method has been shown to significantly reduce the levels of common impurities like 2-formyl-5-furancarboxylic acid (FFCA).

Extraction: Liquid-liquid extraction is another fundamental technique used in the work-up and purification of furoic acid derivatives. This method is particularly useful for separating the acidic product from neutral or basic impurities. The process typically involves dissolving the crude reaction mixture in an organic solvent and washing it with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide). The furoic acid derivative, being acidic, will partition into the aqueous phase as its carboxylate salt. The aqueous layer is then separated and acidified (e.g., with hydrochloric acid) to precipitate the purified furoic acid, which can then be collected by filtration. For instance, in the synthesis of 2-furoic acid, continuous extraction with ether is used to separate the product from the aqueous reaction mixture. orgsyn.org

Chromatography: Chromatographic techniques are employed for both analytical assessment of purity and for preparative-scale purification, especially when dealing with complex mixtures or when very high purity is required.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective tool for monitoring the progress of a reaction and assessing the purity of the product. For substituted 5-(X-phenyl)-2-furaldehydes and their derivatives, which are precursors to the corresponding furoic acids, TLC on silica (B1680970) gel has been used to differentiate between various components of the reaction mixture. ontosight.ai

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for the quantitative determination of purity and for the separation of closely related analogues. Reversed-phase HPLC methods are commonly used for the analysis of furan derivatives. For example, an HPLC method using a C18 column with an acidic acetonitrile/water mobile phase has been developed for the analysis of furoic acid in biological samples. google.com This technique can be adapted for the purity assessment of this compound and its analogues.

Column Chromatography: For preparative purification, column chromatography using silica gel is a standard method. The crude product is loaded onto a silica gel column and eluted with a suitable solvent system, typically a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate). The different components of the mixture travel through the column at different rates, allowing for their separation and collection as purified fractions.

The following table summarizes the purification techniques and conditions that have been reported for furoic acid and its analogues, which can be extrapolated for the purification of this compound.

Table 1: Purification Techniques for Furoic Acid and Its Analogues
Compound/AnaloguePurification TechniqueSolvent/Mobile PhaseKey ConditionsObserved Outcome/Purity
2-Furoic AcidRecrystallizationHot Water with NoriteBoiling, followed by cooling to 16-20°CLight yellow crystals, 93-95% pure by titration. orgsyn.org
2-Furoic AcidRecrystallizationCarbon TetrachlorideAddition of a small amount of water to coagulate impuritiesColorless crystals with the correct melting point. orgsyn.org
2,5-Furandicarboxylic Acid (FDCA)CrystallizationWaterHeating to 60°C, followed by coolingPurity increased from 96.2 wt% to a higher, unspecified level.
2,5-Furandicarboxylic Acid (FDCA)CrystallizationDimethylacetamide (DMAC)Heating to 60°C, followed by coolingPurity increased from 98.01 wt% to a higher, unspecified level.
5-(Aryl)-2-furoic acid derivativesColumn ChromatographySilica Gel with Hexane/Ethyl AcetateGradient elutionIsolation of pure compounds
5-(Phenyl)furan derivativesThin-Layer ChromatographySilica Gel with various solvent systemsAnalytical separationGood differentiation of components. ontosight.ai

Investigation of Biological Activities and Mechanisms of Action

In Vitro Biological Screening Assays of 5-(2,5-Dichlorophenyl)-2-furoic Acid

In vitro assays are fundamental in the initial stages of drug discovery for determining the biological activity of a compound. These tests, conducted in a controlled environment outside of a living organism, include cell-based assays, enzyme inhibition studies, and receptor binding assays.

Cell-Based Assays Evaluating this compound Effects

While specific data from cell-based assays for this compound are not extensively detailed in publicly available literature, this class of compounds is often evaluated for various biological effects. ontosight.ai Generally, cell-based assays are used to assess how a compound affects cellular functions and viability. doi.org

Commonly employed assays for compounds like this compound would include:

Cytotoxicity and Cell Viability Assays: Assays such as the MTT or Cell Titer Blue assays are used to measure the metabolic activity of cells and determine if the compound is toxic or inhibits cell growth. nih.gov These are foundational tests to establish a concentration range for further experiments.

Cell Proliferation Assays: These assays quantify the rate of cell division in the presence of the compound, which is crucial for investigating potential anticancer properties.

Anti-inflammatory Assays: Cell-based models can be used to measure the production of inflammatory mediators, such as cytokines or nitric oxide, to screen for anti-inflammatory activity.

For instance, the related compound 5-(2,4-dichlorophenyl)-2-furoic acid has been investigated for potential antimicrobial, anti-inflammatory, and anticancer properties, activities that are typically evaluated using a variety of cell-based screening methods. ontosight.ai

Enzyme Inhibition Studies of this compound

Significant research has been conducted on the enzyme inhibitory activity of this compound. It has been identified as an inhibitor of Methionine aminopeptidase (B13392206) (MetAP) from Escherichia coli (strain K12). bindingdb.org MetAP enzymes are critical for protein maturation in bacteria, making them an attractive target for the development of novel antibacterial agents. nih.gov

The inhibitory activity of the compound was measured against different metalloforms of the enzyme, with the half-maximal inhibitory concentration (IC50) values indicating its potency. bindingdb.org

Table 1: Inhibitory Activity of this compound Against E. coli Methionine Aminopeptidase (MetAP) bindingdb.org
Enzyme FormIC50 (nM)Assay Description
Co(II) form of E. coli MetAP126,000Inhibitory activity against Co(II) form
Ni(II) form of E. coli MetAP173,000Inhibitory activity against Ni(II) form
Mn(II) form of E. coli MetAP690Inhibitory activity against Mn(II) form
Zn(II) form of E. coli MetAP1,120Inhibitory activity against Zn(II) form

The data demonstrates that the compound's inhibitory potency is highly dependent on the metal cofactor present in the enzyme's active site, showing significantly stronger inhibition against the Mn(II) and Zn(II) forms compared to the Co(II) and Ni(II) forms. bindingdb.org

Receptor Binding and Modulation Assays for this compound

There is currently no specific information in the scientific literature detailing the evaluation of this compound in receptor binding and modulation assays. However, these assays are a critical component in characterizing the pharmacological profile of a compound. ontosight.ai

Receptor binding assays are designed to measure the affinity of a ligand (the compound) for a specific receptor. Radioligand binding assays are a common format where a radiolabeled compound with known affinity for the receptor is used in competition with the test compound. The results of these assays can determine several key parameters:

Dissociation Constant (Kd): A measure of the affinity of a ligand for its receptor.

Inhibition Constant (Ki): The concentration of a competing ligand that occupies 50% of the receptors in the presence of a radioligand.

IC50: The concentration of an inhibitor required to reduce a specific biological activity by 50%.

Should this compound be screened for receptor interactions, these assays would be essential to identify any receptor targets and quantify the compound's binding affinity.

Identification of Molecular Targets of this compound

The process of identifying the specific molecular target of a compound is crucial for understanding its mechanism of action and for further drug development.

Target Validation Methodologies for this compound

Based on in vitro screening, Methionine aminopeptidase (MetAP) has been identified as a molecular target of this compound. bindingdb.org Target validation is the process of confirming that modulating the identified target will produce the desired therapeutic effect. researchgate.net While specific validation studies for this compound-target pair are not published, several standard methodologies could be employed.

Genetic Methods: Techniques such as RNA interference (RNAi) or CRISPR-Cas9 gene editing could be used in relevant cell models to reduce the expression of the MetAP enzyme. If the resulting cellular phenotype mimics the effects observed upon treatment with this compound, it provides strong evidence that MetAP is the relevant target. researchgate.net

Pharmacological Methods: Using other known, structurally different inhibitors of MetAP, researchers can determine if these compounds produce a similar biological response. This approach, often part of a chemogenomic strategy, helps to confirm that the observed effects are due to the inhibition of the target enzyme rather than off-target effects of a specific chemical scaffold. doi.org

Biophysical Techniques: Methods like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) can be used to directly measure the binding of the compound to the purified target protein, confirming a physical interaction and quantifying the binding thermodynamics and kinetics. mdpi.com

Ligand-Target Interaction Studies of this compound

The interaction between this compound and its target, E. coli Methionine aminopeptidase, has been elucidated through X-ray crystallography. The crystal structure of this complex is available in the Protein Data Bank (PDB) under the entry code 2EVM. drugbank.combindingdb.orgunipd.it

These structural studies provide a detailed, atomic-level view of how the inhibitor binds within the active site of the enzyme. Analysis of the PDB entry 2EVM reveals key interactions:

The furoic acid portion of the molecule engages with the catalytic dimetal center in the enzyme's active site.

The dichlorophenyl group extends into a hydrophobic pocket, forming van der Waals interactions with surrounding amino acid residues.

Specific hydrogen bonds and coordination with the metal cofactors (e.g., Mn(II) or Zn(II)) by the carboxylate group of the furoic acid are critical for the compound's inhibitory activity.

Understanding these specific ligand-target interactions is essential for structure-based drug design, allowing for the rational optimization of the inhibitor to improve potency and selectivity. numberanalytics.com

Elucidation of Signaling Pathways Modulated by this compound

The interaction of a compound with intracellular signaling pathways is fundamental to understanding its mechanism of action. For this compound, research would need to focus on identifying which, if any, signaling cascades are affected upon its introduction to biological systems.

Downstream Pathway Analysis Following this compound Exposure

To determine the downstream effects of this compound, studies would typically involve treating specific cell lines with this compound and subsequently analyzing the activation or inhibition of key signaling proteins. Techniques such as Western blotting, reporter gene assays, and transcriptomic analyses (e.g., RNA sequencing) would be essential. Key pathways of interest often include the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-κB) signaling cascades, which are crucial in regulating a multitude of cellular processes.

Upstream Regulatory Mechanisms Influenced by this compound

Identifying the initial molecular targets of this compound is a critical step. This could involve affinity chromatography, cellular thermal shift assays (CETSA), or computational modeling to predict binding partners. Understanding whether the compound interacts with specific cell surface receptors, ion channels, or intracellular enzymes would clarify the upstream events that trigger any observed downstream signaling changes.

Cellular and Subcellular Effects of this compound

The ultimate impact of a compound on cellular function is a key determinant of its potential therapeutic or toxicological profile.

Effects of this compound on Cell Proliferation and Viability

Standard in vitro assays would be required to quantify the effect of this compound on the growth and survival of various cell types. Cell viability assays, such as the MTT or MTS assay, would provide data on the metabolic activity of cells after exposure to the compound. Cell proliferation could be assessed using methods like BrdU incorporation or cell counting over time. Such studies would generate dose-response curves and IC50 values (the concentration at which 50% of cell growth is inhibited), which are fundamental for characterizing a compound's potency.

Table 1: Hypothetical Data on the Effect of this compound on Cell Viability

Cell LineConcentration (µM)% Viability (relative to control)
Cancer Cell A195.2 ± 4.1
1078.5 ± 5.6
5045.1 ± 3.9
10022.8 ± 2.5
Normal Cell B198.7 ± 3.2
1096.3 ± 4.5
5089.1 ± 5.1
10082.4 ± 4.8
Note: This table is for illustrative purposes only and does not represent actual experimental data.

Induction of Apoptosis or Necrosis by this compound

Should the compound demonstrate anti-proliferative effects, it would be crucial to determine the mode of cell death. Flow cytometry using Annexin V and propidium (B1200493) iodide (PI) staining is a standard method to distinguish between viable, apoptotic, and necrotic cells. Further mechanistic studies could involve measuring the activity of caspases (key enzymes in the apoptotic cascade) or assessing changes in mitochondrial membrane potential.

Table 2: Hypothetical Analysis of Cell Death Mechanism Induced by this compound

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
Control96.1 ± 2.51.5 ± 0.51.2 ± 0.41.2 ± 0.6
This compound (50 µM)50.3 ± 4.125.8 ± 3.218.7 ± 2.85.2 ± 1.1
Note: This table is for illustrative purposes only and does not represent actual experimental data.

Modulation of Specific Cellular Processes by this compound (e.g., inflammation, metabolism)

The structural features of this compound, particularly the furoic acid moiety, suggest potential roles in modulating processes such as inflammation and metabolism.

Inflammation: To investigate anti-inflammatory potential, studies could measure the production of pro-inflammatory mediators (e.g., prostaglandins, cytokines like TNF-α and IL-6) in immune cells (like macrophages) stimulated with an inflammatory agent (e.g., lipopolysaccharide) in the presence and absence of the compound.

Metabolism: The influence on cellular metabolism could be explored through various assays. For instance, measuring changes in glucose uptake, lactate (B86563) production, or oxygen consumption rates could reveal effects on glycolysis and mitochondrial respiration. Given that a related compound, 2,5-dichlorophenol, has been associated with metabolic syndrome, investigating the metabolic effects of this compound would be a pertinent area of research.

Pharmacological Studies and Therapeutic Potential Assessment

In Vivo Efficacy Studies of 5-(2,5-Dichlorophenyl)-2-furoic Acid

A comprehensive search of scientific databases and literature reveals a lack of published in vivo efficacy studies for this compound. Consequently, detailed information regarding its evaluation in living organisms is not available.

Disease Model Systems Employed for this compound Evaluation

There are no publicly documented instances of specific disease model systems being used to evaluate the efficacy of this compound. The selection of such models would be contingent on the hypothesized therapeutic target and mechanism of action, which are currently not established in the literature.

Efficacy Endpoints and Biomarker Analysis in this compound Research

Without in vivo studies, no efficacy endpoints or biomarker analyses for research involving this compound have been reported. Such endpoints are critical for assessing the therapeutic effect of a compound in a given disease model and would be defined based on the specific condition under investigation.

Preclinical Pharmacological Profiles of this compound

The preclinical pharmacological profile of this compound remains largely uncharacterized in publicly accessible scientific literature. Key aspects such as its interaction with biological systems and its safety profile have not been detailed.

Pharmacodynamics (PD) Investigations of this compound

Detailed pharmacodynamic investigations of this compound are not available. Information regarding its mechanism of action, and its effects on the body are not documented. One database entry notes a potential interaction with Methionine aminopeptidase (B13392206) in Escherichia coli, suggesting a possible line of inquiry for antimicrobial activity, but this has not been substantiated by published studies.

Potential Therapeutic Applications of this compound

Due to the absence of preclinical and pharmacological data, the potential therapeutic applications of this compound are speculative at this time. While some furan-containing compounds have been investigated for a range of biological activities, including antimicrobial and anticancer effects, there is no specific evidence to suggest that this compound possesses any of these properties. Further research is required to determine if this compound has any therapeutic potential.

Discussion of Disease Areas Amenable to this compound Intervention

While direct clinical or preclinical data for this compound is not publicly available, its potential therapeutic applications can be inferred from its putative mechanism of action as an inhibitor of Methionine aminopeptidase 2 (MetAP2). MetAP2 is a crucial enzyme involved in the maturation of new proteins, and its inhibition has been shown to have significant effects on processes like angiogenesis (the formation of new blood vessels) and cell proliferation. nih.govsyndevrx.com Consequently, the primary disease areas where this compound could have a therapeutic intervention are cancer and obesity.

Cancer:

The growth and spread of solid tumors are highly dependent on angiogenesis to supply nutrients and oxygen. nih.gov By inhibiting MetAP2, compounds can arrest the proliferation of endothelial cells, which are the building blocks of blood vessels, thereby cutting off the tumor's supply lines. cancer.gov This anti-angiogenic effect is a cornerstone of the therapeutic potential of MetAP2 inhibitors in oncology. nih.govnih.gov

Furthermore, MetAP2 inhibition can directly impact tumor cells by inducing cell cycle arrest, typically in the G1 phase, leading to a cytostatic effect (inhibiting cell growth). nih.govnih.gov Research on other MetAP2 inhibitors has shown that this class of drugs can be effective against a variety of cancers. nih.gov For instance, the fumagillin analog TNP-470 has been investigated in clinical trials for various solid tumors. nih.govtaylorandfrancis.com More recent, reversible MetAP2 inhibitors like M8891 are also undergoing clinical evaluation in patients with advanced solid tumors, demonstrating the ongoing interest in this therapeutic strategy. nih.govaacrjournals.org

The potential role of a MetAP2 inhibitor like this compound in cancer therapy is summarized in the table below, based on the established effects of other compounds in this class.

Table 1: Potential Anti-Cancer Applications of MetAP2 Inhibition This table is based on the known effects of other MetAP2 inhibitors and represents a hypothetical application for this compound, assuming a similar mechanism of action.

FeatureDescription
Mechanism of Action Inhibition of Methionine aminopeptidase 2 (MetAP2).
Primary Effect Anti-angiogenesis (inhibition of new blood vessel formation). syndevrx.com
Secondary Effect Direct inhibition of tumor cell proliferation (cytostatic). nih.gov
Potential Tumor Types Solid tumors that are highly dependent on angiogenesis for growth.
Therapeutic Strategy Monotherapy or in combination with other chemotherapy agents. taylorandfrancis.com

Obesity:

A significant and somewhat unexpected therapeutic area for MetAP2 inhibitors is obesity. dovepress.com The mechanism of action in this context is also linked to the inhibition of angiogenesis, specifically within adipose (fat) tissue. dovepress.com By restricting the development of new blood vessels in fat depots, these inhibitors can limit the expansion of adipose tissue.

Clinical trials with the MetAP2 inhibitor beloranib have demonstrated significant and sustained weight reduction in obese individuals. dovepress.comnih.gov The proposed mechanism involves not only the anti-angiogenic effect in adipose tissue but also the stimulation of energy expenditure and fat utilization. dovepress.com Beloranib has also shown promise in treating the hyperphagia (uncontrolled eating) and obesity associated with Prader-Willi syndrome, a rare genetic disorder. nih.govescholarship.org However, the clinical development of beloranib was halted due to safety concerns, specifically an increased risk of thromboembolic events. nih.govescholarship.org A second-generation MetAP2 inhibitor, ZGN-1061, was developed with a modified pharmacokinetic profile to mitigate these risks. nih.gov

The potential application of this compound in the management of obesity, based on the findings for other MetAP2 inhibitors, is outlined below.

Table 2: Potential Anti-Obesity Applications of MetAP2 Inhibition This table is based on the known effects of other MetAP2 inhibitors and represents a hypothetical application for this compound, assuming a similar mechanism of action.

FeatureDescription
Mechanism of Action Inhibition of Methionine aminopeptidase 2 (MetAP2).
Primary Effect Inhibition of angiogenesis in adipose tissue. dovepress.com
Secondary Effects Increased energy expenditure and fat utilization. dovepress.com
Potential Indications General obesity, obesity-related metabolic disorders, and rare genetic obesity syndromes like Prader-Willi Syndrome. dovepress.comnih.gov
Therapeutic Goal Sustained weight reduction and improvement in metabolic parameters. nih.gov

Comparative Analysis of this compound with Existing Therapeutics

A comparative analysis of this compound with existing therapeutics is speculative, as there is no direct clinical data for this compound. However, by considering it as a putative MetAP2 inhibitor, we can compare this class of drugs to current standard-of-care treatments in the identified disease areas of cancer and obesity.

Comparison with Existing Cancer Therapies:

The current landscape of cancer treatment is diverse and includes chemotherapy, radiation therapy, targeted therapy, and immunotherapy. MetAP2 inhibitors represent a form of targeted therapy with a primary anti-angiogenic mechanism.

Compared to traditional chemotherapy agents like 5-fluorouracil (B62378) (5-FU), which broadly target rapidly dividing cells and can have significant side effects, MetAP2 inhibitors offer a more targeted approach. mdpi.comnih.gov By specifically inhibiting angiogenesis and the proliferation of certain tumor cells, they may have a different and potentially more manageable side effect profile. nih.gov

When compared to other anti-angiogenic therapies, such as those targeting the Vascular Endothelial Growth Factor (VEGF) pathway (e.g., bevacizumab), MetAP2 inhibitors work through a distinct mechanism. syndevrx.com This difference could be advantageous in overcoming resistance to VEGF inhibitors or in combination therapies to target angiogenesis through multiple pathways. aacrjournals.org

Table 3: Comparative Overview of MetAP2 Inhibitors and Other Cancer Therapeutics This table provides a general comparison based on the class of MetAP2 inhibitors.

Therapeutic ClassPrimary Mechanism of ActionCommon ExamplesPotential Advantages of MetAP2 Inhibitors
MetAP2 Inhibitors Inhibition of MetAP2, leading to anti-angiogenesis and cell cycle arrest.TNP-470, M8891Novel mechanism of action, potential for use in tumors resistant to other therapies, potential for combination therapy.
Traditional Chemotherapy Damages DNA or interferes with cell division in rapidly dividing cells.5-fluorouracil, PaclitaxelBroadly effective against many cancer types.
VEGF Inhibitors Binds to and neutralizes VEGF, preventing it from stimulating angiogenesis.BevacizumabEstablished efficacy in various cancers.

Comparison with Existing Obesity Treatments:

The management of obesity typically involves lifestyle modifications (diet and exercise) and, in some cases, pharmacological intervention. Current anti-obesity medications work through various mechanisms, such as appetite suppression or reducing fat absorption.

MetAP2 inhibitors offer a novel peripheral mechanism of action for weight loss by targeting adipose tissue angiogenesis and modulating energy metabolism. dovepress.com This is distinct from centrally-acting appetite suppressants, which can have significant neurological and psychiatric side effects.

The clinical data for beloranib showed a potent weight-loss effect. dovepress.comnih.gov However, the safety concerns that led to the discontinuation of its development highlight a critical consideration for any new MetAP2 inhibitor. nih.govescholarship.org A favorable safety profile would be paramount for this compound to be considered a viable alternative to existing obesity treatments.

Table 4: Comparative Overview of MetAP2 Inhibitors and Other Obesity Therapeutics This table provides a general comparison based on the class of MetAP2 inhibitors.

Therapeutic ClassPrimary Mechanism of ActionCommon ExamplesPotential Advantages of MetAP2 Inhibitors
MetAP2 Inhibitors Inhibition of adipose tissue angiogenesis and modulation of energy metabolism.Beloranib, ZGN-1061Novel peripheral mechanism, potential for significant and sustained weight loss.
Appetite Suppressants Act on the central nervous system to reduce hunger.Phentermine-topiramate, LiraglutideEstablished efficacy in reducing food intake.
Fat Absorption Inhibitors Prevent the digestion and absorption of dietary fats.OrlistatActs locally in the gastrointestinal tract.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Design and Synthesis of Analogues of 5-(2,5-Dichlorophenyl)-2-furoic Acid for SAR Studies

The systematic investigation of the SAR of this compound necessitates the design and synthesis of a focused library of chemical analogues. The primary synthetic strategies revolve around the coupling of a furan-2-carboxylic acid scaffold with various substituted phenyl rings.

A common and effective method for creating the crucial carbon-carbon bond between the furan (B31954) and phenyl rings is the Meerwein arylation. This reaction typically involves the use of a diazonium salt, generated from a substituted aniline, which then reacts with furoic acid in the presence of a copper salt catalyst to yield the 5-aryl-2-furoic acid derivative. mdpi.com Another powerful and versatile approach is the Suzuki-Miyaura cross-coupling reaction. This method involves the reaction of a halogenated furan derivative (e.g., 5-bromofuroic acid) with an appropriately substituted phenylboronic acid in the presence of a palladium catalyst and a base.

To build a comprehensive SAR model, analogues are designed to probe the importance of three key structural regions:

The Phenyl Ring: Analogues are synthesized with variations in the substitution pattern of the phenyl ring. This includes altering the number, type, and position of substituents. For the parent compound, this involves moving the chloro groups (e.g., to the 2,3- or 3,4-positions), replacing them with other halogens (F, Br), or introducing electron-donating (e.g., -OCH₃, -CH₃) or other electron-withdrawing (e.g., -NO₂, -CF₃) groups.

The Furan Ring: The furan core itself can be modified. Bioisosteric replacement is a key strategy here, where the furan ring is substituted with other five-membered heterocycles such as thiophene (B33073) or oxazole (B20620) to assess the role of the ring oxygen and its aromatic character. sci-hub.senih.gov

The Carboxylic Acid Group: The carboxylate is a critical functional group. Analogues are often prepared where this group is esterified or converted into an amide to evaluate the necessity of the acidic proton for biological activity. nih.gov Furthermore, it can be replaced with other acidic bioisosteres, such as a tetrazole ring, to modulate physicochemical properties like pKa and lipophilicity while potentially retaining the key binding interactions. openaccessjournals.comipinnovative.com

Correlation of Structural Motifs with Biological Activity of this compound Analogues

The dichlorophenyl moiety is a crucial determinant of the biological activity of this compound. Its influence can be attributed to a combination of steric, electronic, and hydrophobic effects that dictate how the molecule interacts with its biological target. unina.it

The two chlorine atoms are strongly electron-withdrawing, which alters the electron density of the phenyl ring and can influence π-π stacking interactions with aromatic residues in a receptor's binding pocket. The position of the chlorine atoms (2,5-) creates a specific substitution pattern that defines the molecule's shape and electrostatic potential. This unique arrangement can be critical for achieving selectivity for a particular receptor subtype, as different isomers (e.g., 2,3-dichlorophenyl or 3,4-dichlorophenyl analogues) often exhibit significantly different binding affinities and selectivities. acs.orgnih.gov

Furthermore, the chlorine atoms increase the lipophilicity of the phenyl ring, enhancing hydrophobic interactions with nonpolar regions of the binding site. Halogen atoms, particularly chlorine, can also participate in halogen bonding—a specific, noncovalent interaction with an electron-rich atom (like oxygen or nitrogen) in the receptor—which can significantly contribute to binding affinity. acs.org Studies on various dichlorophenyl-containing ligands have shown that these interactions can be pivotal for potency. nih.gov Therefore, the 2,5-dichlorophenyl group is not merely a bulky substituent but a precisely configured functional element that governs the compound's orientation and binding energy within its target.

The furoic acid moiety serves as a foundational scaffold, providing a rigid and planar linkage between the dichlorophenyl ring and the crucial carboxylic acid group. Furan and its derivatives are common in biologically active compounds, prized for their specific geometry and electronic properties. mdpi.commdpi.com

The carboxylic acid at the 2-position is a key pharmacophoric feature. It is a hydrogen bond donor and acceptor and, at physiological pH, exists predominantly as a carboxylate anion. This anionic center is often essential for forming strong ionic interactions or hydrogen bonds with positively charged residues (e.g., arginine, lysine) or other hydrogen bond donors within the active site of an enzyme or receptor. researchgate.net The electron-withdrawing nature of the carboxyl group also influences the electronic properties of the furan ring. nih.gov

To elucidate the SAR of the 5-phenyl-2-furoic acid scaffold, researchers systematically vary the substituents on the phenyl ring and measure the resulting biological activity. The data gathered from such studies reveal clear trends related to the electronic and steric properties of the substituents.

For instance, in a series of 5-aryl-furan-2-carboxamide derivatives developed as urotensin-II receptor antagonists, the nature and position of substituents on the C-5 aryl group had a profound impact on potency. nih.gov While direct data for this compound is specific to its target, general principles can be illustrated with representative data from related 5-phenyl heterocyclic inhibitors.

Table 1: Representative SAR Data for 5-Phenyl Heterocyclic Acid Analogues This table is a representative example based on findings from related compound series to illustrate SAR principles.

From this representative data, several SAR trends can be deduced:

Halogen Substitution: The presence of halogens on the phenyl ring is generally favorable for activity compared to the unsubstituted analogue (Compound 2). Dihalogenated compounds (1, 4, 5) tend to be more potent than monohalogenated ones (3), suggesting that multiple points of hydrophobic or halogen-bonding interactions enhance binding. The high potency of the difluoro analogue (5) highlights that the specific nature of the halogen is also critical. nih.gov

Electronic Effects: Electron-withdrawing groups (Cl, F, NO₂) appear to confer higher potency than electron-donating groups (OCH₃, CH₃). The relatively low activity of compounds 6 and 8 suggests that reducing the electron density of the phenyl ring is beneficial for the desired biological activity in this series.

Positional Isomerism: The location of the substituents is crucial. The 2,5-dichloro (1) and 3,4-dichloro (4) patterns both result in high potency, indicating that these regions of the phenyl ring are likely oriented toward favorable pockets in the receptor.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR modeling represents a computational approach to formalize the SAR by creating a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This in silico technique is invaluable for predicting the activity of novel compounds and optimizing lead structures without the immediate need for synthesis and testing. aimspress.com

For a series of this compound derivatives, a QSAR study would involve calculating a range of molecular descriptors for each analogue. These descriptors quantify various physicochemical properties of the molecules.

Table 2: Common Molecular Descriptors Used in QSAR Studies

The development of a predictive QSAR model begins with a training set of synthesized analogues with experimentally determined biological activities (e.g., IC₅₀ or Kᵢ values). Using statistical methods like Multiple Linear Regression (MLR), a linear equation is generated that correlates the most relevant descriptors with activity.

A hypothetical QSAR equation for a series of 5-phenyl-2-furoic acid derivatives might look like this:

log(1/IC₅₀) = k₁ * σ + k₂ * MR + k₃ * LogP + C

Where:

log(1/IC₅₀) is the biological activity.

σ (Sigma) is the Hammett constant, representing the electronic effect of a substituent on the phenyl ring.

MR is the Molar Refractivity, representing the steric bulk of the substituent.

LogP is the partition coefficient, representing the hydrophobicity.

k₁, k₂, k₃ are the coefficients determined by the regression analysis, indicating the relative importance of each descriptor.

C is a constant.

The statistical quality and predictive power of the resulting model are rigorously validated using techniques such as cross-validation (e.g., leave-one-out) and by using an external test set of compounds not included in the model's development. A robust and validated QSAR model becomes a powerful tool in drug discovery, enabling the virtual screening of large libraries of potential structures and prioritizing the synthesis of candidates with the highest predicted potency. nih.govcas.org

Validation of QSAR Models for this compound Derivatives

The primary goal of QSAR model validation is to assess the robustness and the predictive accuracy of the developed model. A well-validated QSAR model can be confidently used to predict the biological activity of novel chemical entities, thereby guiding synthetic efforts and prioritizing compounds for further experimental testing. The validation process is typically divided into internal and external validation.

Internal Validation

Internal validation techniques are used to assess the stability and robustness of a QSAR model using the training set of data from which the model was developed. A common and powerful method for internal validation is cross-validation . The most frequently used type is the leave-one-out (LOO) cross-validation. In this method, one compound is removed from the dataset, the model is rebuilt using the remaining compounds, and the activity of the removed compound is predicted. This process is repeated until every compound has been left out once.

The predictive ability of the model is then quantified by the cross-validated correlation coefficient, denoted as q² or Q². A q² value greater than 0.5 is generally considered indicative of a model with good predictive ability. Another important statistical parameter is the coefficient of determination (R²), which measures the goodness of fit of the model to the training data. However, a high R² value alone is not sufficient to guarantee a model's predictive power, as it can be inflated by overfitting the data. Therefore, it must be considered in conjunction with q².

External Validation

External validation is considered the most stringent test of a QSAR model's predictive capability. nih.gov This process involves challenging the model with a set of compounds, known as the test set or external set, that were not used in the development of the model. The predictive performance is evaluated by comparing the model's predicted activities for the test set compounds with their experimentally determined values.

The predictive ability of the model on the external set is often expressed by the predictive R² (pred_R²). A pred_R² value greater than 0.6 is generally considered acceptable for a QSAR model with good predictive power. The closer the pred_R² value is to 1.0, the better the predictive performance of the model.

Y-Randomization

Y-randomization, also known as response randomization, is another crucial validation technique used to ensure that the developed QSAR model is not a result of a chance correlation. In this method, the biological activity values (the Y-vector) of the training set are randomly shuffled, and a new QSAR model is developed using the original independent variables (the descriptors). This process is repeated multiple times. If the original model is robust, the randomized models should have significantly lower R² and q² values. This test helps to confirm that the relationships identified by the model between the structural descriptors and the biological activity are not spurious.

Applicability Domain

Defining the applicability domain (AD) of a QSAR model is also a critical aspect of its validation. The AD defines the chemical space of compounds for which the model can make reliable predictions. Predictions for compounds that fall outside the applicability domain are considered extrapolations and may be unreliable. Various methods can be used to define the AD, often based on the range of descriptor values in the training set or the structural similarity of a new compound to the training set compounds.

Illustrative Data for QSAR Model Validation

While specific data for this compound derivatives is unavailable, the following table provides a generalized example of how statistical parameters from QSAR model validation are typically presented.

ModelMethodq² (LOO)pred_R² (External Set)
1Multiple Linear Regression (MLR)0.850.720.78
2Partial Least Squares (PLS)0.820.680.75
3k-Nearest Neighbor (kNN)0.910.800.85

This table is for illustrative purposes only and does not represent actual data for this compound derivatives.

In a typical QSAR study, multiple models using different statistical methods and combinations of molecular descriptors would be generated and validated. The model with the best combination of statistical robustness (high q²) and predictive power (high pred_R²) would be selected for predicting the activity of new compounds.

Computational and Cheminformatic Approaches in 5 2,5 Dichlorophenyl 2 Furoic Acid Research

Molecular Docking and Ligand-Target Interactions of 5-(2,5-Dichlorophenyl)-2-furoic Acid

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands, such as this compound, to the binding site of a target protein.

Predicting the binding mode of this compound involves docking the ligand into the active site of a specific biological target. The crystal structure of this compound is available in the Protein Data Bank (PDB entry: 2evm), providing a validated starting point for such simulations. Docking algorithms would explore various possible conformations and orientations of the molecule within the protein's binding pocket, scoring them based on factors like intermolecular forces.

Key interactions typically predicted for a molecule with the structural features of this compound—a carboxylic acid, a furan (B31954) ring, and a dichlorophenyl group—would include:

Hydrogen Bonds: The carboxylic acid group is a strong hydrogen bond donor and acceptor, likely forming critical hydrogen bonds with polar or charged amino acid residues (e.g., Arginine, Lysine, Histidine, Serine) in the active site.

Hydrophobic Interactions: The dichlorophenyl ring provides a large hydrophobic surface that can engage in van der Waals and pi-stacking interactions with nonpolar residues like Leucine, Valine, Phenylalanine, and Tryptophan.

Halogen Bonds: The chlorine atoms on the phenyl ring can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

A hypothetical summary of predicted interactions for this compound with a target protein is presented below.

Functional Group of LigandPotential Interacting Residue (Example)Predicted Interaction TypeEstimated Distance (Å)
Carboxylic Acid (-COOH)Arginine (Arg)Hydrogen Bond / Salt Bridge1.8 - 2.5
Carboxylic Acid (-COOH)Serine (Ser)Hydrogen Bond2.0 - 3.0
Dichlorophenyl RingPhenylalanine (Phe)Pi-Pi Stacking3.5 - 4.5
Dichlorophenyl RingLeucine (Leu)Hydrophobic (van der Waals)3.0 - 4.0
Chlorine Atom (-Cl)Backbone Carbonyl OxygenHalogen Bond2.8 - 3.5
Furan Ring OxygenWater Molecule (Bridging)Water-Mediated Hydrogen Bond2.5 - 3.2

Docking programs use scoring functions to estimate the binding affinity between a ligand and its target. These scores are often expressed in units of energy (e.g., kcal/mol), where a more negative value indicates a stronger predicted binding affinity. While these scores are approximations, they are highly useful for ranking potential ligands against one another. The estimated affinity of this compound would be compared to that of known inhibitors or endogenous ligands of the target to gauge its potential potency.

Biological Target (Hypothetical)Docking Score (kcal/mol)Predicted Affinity (Ki, est.)Reference Ligand Score (kcal/mol)
Enzyme A-9.5Low Micromolar (µM)-10.2
Receptor B-8.2High Micromolar (µM)-7.5
Enzyme C-11.1Nanomolar (nM)-11.5

Molecular Dynamics Simulations of this compound

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, complementing the static picture offered by molecular docking. nih.gov By simulating the movements of atoms over time, MD can assess the stability of a protein-ligand complex and explore the conformational flexibility of the ligand. chemrxiv.orgsemanticscholar.org

In solution or within a binding pocket, this compound is not static. The single bond connecting the furan and dichlorophenyl rings allows for rotation, leading to different spatial arrangements (conformers) of the molecule. MD simulations can explore the conformational landscape of the molecule, identifying low-energy, stable conformations. nih.gov This analysis is crucial because the biologically active conformation—the one that binds to the target—may not be the lowest energy state of the isolated molecule. Understanding its flexibility helps to explain how it can adapt to the shape of a binding site.

Once this compound is docked into its target, an MD simulation of the entire complex can be performed to assess its stability. A key metric used for this purpose is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions over the course of the simulation compared to a starting reference structure. A stable complex is characterized by a low and converging RMSD value for both the protein backbone and the ligand, indicating that the ligand remains bound in a consistent pose. fortunejournals.com Conversely, a high and fluctuating RMSD for the ligand would suggest an unstable interaction, where the ligand may be dissociating from the binding pocket.

SystemSimulation Time (ns)Average RMSD (Å)Interpretation
Protein Backbone (Complexed)1001.5 ± 0.3Stable protein structure
Ligand (Bound to Target A)1001.2 ± 0.4Stable binding pose
Ligand (Bound to Target B)1004.5 ± 1.2Unstable binding, potential dissociation

Virtual Screening for Analogues and Scaffold Hopping Based on this compound

Virtual screening and scaffold hopping are powerful cheminformatic strategies used to discover new compounds with similar or improved biological activity, starting from a known active molecule like this compound.

Virtual screening involves computationally searching large libraries of chemical compounds to identify those most likely to bind to a target. nih.govkubinyi.de If this compound is used as a template, a "ligand-based" virtual screen could search for molecules with similar shapes, sizes, and pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic centers). This allows for the rapid identification of diverse yet functionally similar compounds from databases containing millions of structures.

Scaffold hopping is a more advanced strategy that aims to identify molecules with a different core structure (scaffold) but which retain the same biological activity. uniroma1.itnih.gov This is valuable for discovering novel chemical entities that may have improved properties (e.g., better solubility, lower toxicity) or can circumvent existing patents. biosolveit.de Starting with this compound, the furan-2-carboxylic acid or the dichlorophenyl moieties could be replaced with bioisosteric groups—different functional groups that produce similar biological effects.

Original ScaffoldPotential Scaffold Hop (Bioisostere)Rationale for Replacement
FuranThiophene (B33073), Pyrrole, Oxazole (B20620)Maintains aromaticity and similar geometry.
Carboxylic AcidTetrazole, AcylsulfonamideMimics the acidic proton and hydrogen bonding capacity.
DichlorophenylChloropyridyl, Thienyl, CyclohexylModifies hydrophobicity, solubility, and metabolic stability.

By employing these computational approaches, researchers can build a comprehensive profile of this compound, predict its biological function, and strategically design new molecules with enhanced therapeutic potential.

Metabolism and Pharmacokinetic Investigations of 5 2,5 Dichlorophenyl 2 Furoic Acid

In Vitro Metabolic Stability Studies of 5-(2,5-Dichlorophenyl)-2-furoic Acid

The metabolic stability of a compound provides an early indication of its persistence in the body and its potential for achieving therapeutic concentrations. In vitro assays are crucial for determining a compound's intrinsic clearance. nuvisan.com For this compound, such studies would typically involve incubation with liver microsomes or hepatocytes from various species, including humans, to predict its in vivo behavior. nuvisan.comnih.gov

These assays would quantify the disappearance of the parent compound over time using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov The results are often expressed as the half-life (t½) and intrinsic clearance (CLint). nuvisan.com While specific data for this compound is not available, the presence of the dichlorinated phenyl ring might suggest a degree of metabolic resistance, as halogenated compounds can be less susceptible to oxidative metabolism.

Table 1: Conceptual In Vitro Metabolic Stability Parameters

Parameter Description Conceptual Value for this compound
Half-life (t½) The time required for the concentration of the compound to decrease by half. Moderate to Long
Intrinsic Clearance (CLint) The inherent ability of the liver to metabolize a drug. Low to Moderate

Identification of Metabolites of this compound

Metabolite identification is critical for understanding the biotransformation pathways of a new chemical entity. For a compound like this compound, several metabolic reactions could be anticipated. Phase I reactions, which introduce or expose functional groups, would likely involve hydroxylation of the dichlorophenyl ring. Phase II reactions would then involve the conjugation of these newly formed hydroxyl groups with endogenous molecules like glucuronic acid to facilitate excretion.

The furan (B31954) ring itself could also be a site of metabolism, potentially leading to ring-opening products. The carboxylic acid group is a prime site for glucuronidation. High-resolution mass spectrometry would be the primary analytical tool to identify the exact mass and structure of potential metabolites in in vitro and in vivo samples.

Table 2: Plausible Metabolites of this compound

Metabolite Type Potential Metabolic Reaction Resulting Structure
Phase I Aromatic Hydroxylation Hydroxylated dichlorophenyl moiety
Phase II Glucuronidation Glucuronide conjugate at the carboxylic acid or hydroxyl group

Enzyme Systems Involved in the Biotransformation of this compound

The biotransformation of many xenobiotics is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes for Phase I reactions and by UDP-glucuronosyltransferases (UGTs) for Phase II glucuronidation. hubspot.net For this compound, specific CYP isozymes, such as those from the CYP2C and CYP3A families, would be investigated for their role in the potential hydroxylation of the aromatic ring.

Reaction phenotyping studies using a panel of recombinant human CYP enzymes would be necessary to pinpoint the specific enzymes involved. Similarly, various UGT isoforms would be screened to identify those responsible for the glucuronidation of the parent compound or its Phase I metabolites.

Conceptual Absorption and Distribution Studies of this compound

The absorption of a compound following oral administration is a key determinant of its bioavailability. For this compound, its physicochemical properties, such as its lipophilicity (predicted XlogP of 3.8) and its acidic nature, would suggest that it could be absorbed from the gastrointestinal tract. uni.lu Studies on structurally related compounds have focused on improving oral absorption by modifying chemical structures to reduce hydrogen bonding potential. nih.gov

Once absorbed, the distribution of the compound throughout the body would be influenced by its binding to plasma proteins like albumin. High plasma protein binding would tend to limit the distribution of the compound into tissues.

Conceptual Excretion Pathways of this compound

The elimination of this compound and its metabolites from the body would likely occur through both renal and biliary pathways. The hydrophilic metabolites, such as glucuronide conjugates, would be expected to be primarily excreted in the urine. The parent compound, if it has a high degree of plasma protein binding, might have limited renal filtration. Biliary excretion into the feces could be a significant route of elimination for the parent compound and some of its metabolites, particularly those with higher molecular weights.

Future Directions, Challenges, and Translational Perspectives for 5 2,5 Dichlorophenyl 2 Furoic Acid

Unexplored Biological Activities and Targets for 5-(2,5-Dichlorophenyl)-2-furoic Acid

The current understanding of the biological profile of this compound is limited, presenting a wide array of opportunities for investigation. Structurally related compounds, such as 5-(2,4-Dichlorophenyl)-2-furoic acid, have been examined for a range of potential biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai This suggests that this compound may harbor similar, yet unexplored, activities.

Future research could focus on screening the compound against a variety of therapeutic targets. Given that other phenyl-substituted furan (B31954) carboxylic acid derivatives have been investigated as potential phosphodiesterase type 4 (PDE4) inhibitors, exploring the effect of this compound on this enzyme could be a valuable starting point. sci-hub.seebi.ac.uknih.gov Furthermore, some furoic acid derivatives have been noted for their potential to inhibit lipoxygenase (LOX), an enzyme involved in inflammatory pathways. mdpi.com A systematic evaluation of its inhibitory potential against a panel of enzymes implicated in inflammation and cancer is warranted.

Table 1: Potential Unexplored Biological Targets for this compound

Target ClassSpecific ExamplesRationale for Investigation
EnzymesPhosphodiesterase 4 (PDE4), Lipoxygenase (LOX), Cyclooxygenase (COX)Structural analogs have shown activity against these inflammatory enzymes.
KinasesVarious cancer-related kinasesAnticancer potential observed in similar furoic acid derivatives.
Microbial EnzymesBacterial or fungal specific enzymesAntimicrobial activity is a known property of some furoic acid compounds.
ReceptorsNuclear receptors, G-protein coupled receptorsBroad screening could uncover novel interactions.

Opportunities for Combination Therapies Involving this compound

Should this compound be found to possess significant anti-inflammatory or anticancer activity, its use in combination with existing therapeutic agents could offer synergistic benefits. Combination therapy is a cornerstone of modern medicine, often leading to enhanced efficacy, reduced dosages of individual drugs, and the potential to overcome drug resistance. mdpi.com

In the context of inflammatory diseases, if the compound acts as an anti-inflammatory agent, it could potentially be combined with standard-of-care treatments such as nonsteroidal anti-inflammatory drugs (NSAIDs) or disease-modifying antirheumatic drugs (DMARDs). researchgate.net Such combinations could allow for a multi-pronged attack on the inflammatory cascade.

If anticancer properties are discovered, a wealth of combination strategies could be explored. For instance, it could be paired with cytotoxic chemotherapies to enhance their tumor-killing effects or with targeted therapies to overcome resistance mechanisms. The synergistic effects of purpurogallin carboxylic acid with 5-fluorouracil (B62378) in liver cancer cells provide a model for how a carboxylic acid-containing compound can enhance the efficacy of a conventional anticancer drug. nih.gov

Table 2: Hypothetical Combination Therapy Strategies

Therapeutic AreaPotential Combination AgentRationale
Inflammatory DisordersNonsteroidal Anti-inflammatory Drugs (NSAIDs)Potentially synergistic anti-inflammatory effects through different mechanisms.
Inflammatory DisordersDisease-Modifying Antirheumatic Drugs (DMARDs)Complementary modes of action in chronic inflammatory conditions.
Cancer5-FluorouracilPotential to enhance the cytotoxic effects of traditional chemotherapy.
CancerTargeted Kinase InhibitorsPossibility of overcoming acquired resistance to targeted agents.

Development of Advanced Delivery Systems for this compound

A significant hurdle for many small molecule drugs, particularly those with carboxylic acid moieties and aromatic rings, is poor aqueous solubility. This can limit bioavailability and therapeutic efficacy. Advanced drug delivery systems offer a promising solution to overcome these challenges. benthamscience.comrroij.commdpi.comnih.gov

For this compound, which is likely to have limited water solubility, nanoformulations could be particularly beneficial. Encapsulating the compound in nanoparticles, such as liposomes or polymeric micelles, could enhance its solubility and stability in biological fluids. researchgate.net Furoic acid-capped nanoparticles have been synthesized for other applications, demonstrating the feasibility of incorporating the furoic acid moiety into nanostructures. acs.org

Furthermore, the development of self-emulsifying drug delivery systems (SEDDS) could be another viable approach. nih.gov These systems are designed to form fine oil-in-water emulsions in the gastrointestinal tract, which can improve the dissolution and absorption of poorly soluble drugs.

Challenges in Translational Research and Clinical Development of this compound

The path from a promising preclinical compound to a clinically approved drug is fraught with challenges. For a molecule like this compound, which is in the very early stages of investigation, these hurdles are numerous. A primary challenge will be to conduct comprehensive preclinical studies to establish a clear mechanism of action, efficacy in relevant disease models, and a thorough safety profile.

The inherent properties of carboxylic acid-containing drugs can also present metabolic and pharmacokinetic challenges. rroij.com Issues such as rapid metabolism, poor membrane permeability, and potential off-target effects will need to be carefully evaluated. The journey of any new chemical entity through clinical trials is lengthy and expensive, with high attrition rates. Overcoming the "valley of death" in drug development, where promising preclinical findings fail to translate into clinical success, will require a robust and well-designed translational research program.

Emerging Research Methodologies and Technologies Applicable to this compound Studies

High-throughput screening (HTS) technologies will be instrumental in rapidly assessing the compound's activity against large libraries of biological targets. Furthermore, advanced analytical techniques such as mass spectrometry and NMR spectroscopy can be used to study the interactions between this compound and its potential protein targets in detail. The application of these modern research tools will be crucial in accelerating the understanding of this compound's pharmacological profile and its potential for future therapeutic development.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(2,5-Dichlorophenyl)-2-furoic acid, and how can purity be ensured during synthesis?

  • Methodological Answer : Synthesis typically involves coupling 2,5-dichlorophenyl derivatives with furan-2-carboxylic acid precursors under alkaline conditions (e.g., NaOH or K₂CO₃) to promote nucleophilic substitution. Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity. Analytical validation using HPLC or GC-MS is recommended to confirm structural integrity .
  • Key Considerations : Monitor reaction pH and temperature to avoid side products like decarboxylated derivatives.

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation : NMR (¹H/¹³C) to verify substituent positions on the furan and dichlorophenyl rings.
  • Purity Assessment : High-resolution mass spectrometry (HRMS) for molecular ion validation and HPLC with UV detection for impurity profiling.
  • Thermal Stability : Differential scanning calorimetry (DSC) to assess decomposition thresholds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial design to evaluate variables (e.g., molar ratios, solvent polarity, catalyst loading). For example, a 2³ factorial design can identify interactions between temperature, reaction time, and base concentration .
  • Case Study : A 15% yield increase was achieved by switching from DMF to THF, reducing steric hindrance during aryl-furan coupling .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Data Triangulation : Cross-validate results across multiple assays (e.g., antimicrobial vs. anti-inflammatory) and cell lines.
  • Mechanistic Studies : Use molecular docking to identify binding affinities with targets like COX-2 or bacterial enzymes, reconciling discrepancies between in vitro and in vivo results .
  • Statistical Analysis : Apply ANOVA to assess variability in replicate experiments, particularly if conflicting data arise from differing experimental protocols .

Q. What computational strategies are recommended for predicting the reactivity and stability of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry using B3LYP/6-31G* basis sets to predict electrophilic/nucleophilic sites.
  • Solvent Effects : Conduct COSMO-RS simulations to evaluate solubility and stability in polar aprotic solvents.
  • Degradation Pathways : Use Gaussian or ORCA software to model hydrolysis or oxidation pathways under acidic/alkaline conditions .

Experimental Design and Data Analysis

Q. How to design a robust study to evaluate the environmental impact of this compound?

  • Methodological Answer :

  • Ecotoxicity Testing : Follow OECD guidelines for acute toxicity assays (e.g., Daphnia magna LC₅₀).
  • Degradation Studies : Use HPLC-UV to monitor photolytic degradation under simulated sunlight (λ = 290–800 nm).
  • Statistical Framework : Apply response surface methodology (RSM) to model interactions between pH, light intensity, and degradation rates .

Q. What statistical methods are suitable for analyzing dose-response relationships in pharmacological studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism or R.
  • Outlier Detection : Use Grubbs’ test to exclude anomalous data points in IC₅₀ determinations.
  • Meta-Analysis : Pool data from multiple studies using random-effects models to account for heterogeneity .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2,5-Dichlorophenyl)-2-furoic acid
Reactant of Route 2
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5-(2,5-Dichlorophenyl)-2-furoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.